molecular formula C11H13NO2 B2588573 5-Benzyl-1,3-oxazinan-2-one CAS No. 1803596-94-2

5-Benzyl-1,3-oxazinan-2-one

Cat. No.: B2588573
CAS No.: 1803596-94-2
M. Wt: 191.23
InChI Key: AWWXMILBWYRPRW-UHFFFAOYSA-N
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Description

5-Benzyl-1,3-oxazinan-2-one is a heterocyclic compound that belongs to the class of oxazinanones These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms

Scientific Research Applications

5-Benzyl-1,3-oxazinan-2-one has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the available literature, the synthesis of 1,3-oxazinan-2-ones has been reported to be of general application on different substrates . This suggests potential for further exploration and application in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1,3-oxazinan-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is catalyzed by silica-supported perchloric acid and proceeds under mild conditions with methanol as the solvent . Another method involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene. This reaction results in the formation of six-membered cyclic carbonates via an intermolecular cyclization reaction .

Industrial Production Methods

Industrial production of this compound typically involves high-yielding synthetic approaches that are scalable and environmentally friendly. The use of dialkyl carbonates, such as dimethyl carbonate, in the presence of a nucleophile and a catalyst, allows for the efficient synthesis of oxazinanones with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.

    Reduction: Reduction reactions can yield amino alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxazinanone derivatives with various functional groups.

    Reduction: Amino alcohol derivatives.

    Substitution: Substituted oxazinanones with different functional groups.

Mechanism of Action

The mechanism of action of 5-Benzyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. The presence of the benzyl group enhances its binding affinity to target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-1,3-oxazinan-2-one is unique due to the presence of the benzyl group at the 5-position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-benzyl-1,3-oxazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11-12-7-10(8-14-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWXMILBWYRPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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